molecular formula C15H11Cl3N2O B2557441 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea CAS No. 339278-56-7

1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea

Cat. No.: B2557441
CAS No.: 339278-56-7
M. Wt: 341.62
InChI Key: PKIXWCPYCURPTH-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea is a useful research compound. Its molecular formula is C15H11Cl3N2O and its molecular weight is 341.62. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact and Remediation

Chlorophenols and Aquatic Environments

Chlorophenols, compounds related to the chemical structure of interest, have moderate to significant toxic effects on mammalian and aquatic life. Their persistence varies with environmental conditions, and they are known for their strong organoleptic effects, potentially impacting aquatic ecosystems (Krijgsheld & Gen, 1986).

Urease and Nitrogen Management

Urease inhibitors are studied for their potential to reduce environmental pollution caused by urea-based fertilizers. These inhibitors can minimize the volatilization of ammonia, thereby improving nitrogen use efficiency and reducing environmental impacts (Kumar, 2015).

Biosensors and Analytical Applications

Urea Biosensors

Advances in biosensors for detecting urea concentration highlight the importance of urea in various fields including healthcare, fisheries, dairy, and agriculture. Urease, an enzyme used in biosensors, is critical for maintaining these systems' long-term activity (Botewad et al., 2021).

Electrochemical Applications

Electrochemical Technology

The review of electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) and their mixtures with urea discusses their application in electroplating and energy storage. This research area has seen renewed interest due to advancements in handling these RTILs (Tsuda, Stafford, & Hussey, 2017).

Toxicology and Health Effects

Carcinogen Metabolites in Humans

Research on human urinary carcinogen metabolites, including those from tobacco, highlights the importance of understanding the impact of various chemicals on cancer. This area is crucial for developing biomarkers for exposure and risk assessment (Hecht, 2002).

DDT and DDE as Endocrine Disruptors

The review of DDT and DDE, related chlorophenyl compounds, as endocrine disruptors in humans and wildlife underscores the ongoing concerns about legacy pollutants. Their impact on reproductive and immune systems is significant, prompting further research into their effects and mitigation strategies (Burgos-Aceves et al., 2021).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N2O/c16-11-2-4-12(5-3-11)20-15(21)19-8-7-10-1-6-13(17)14(18)9-10/h1-9H,(H2,19,20,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIXWCPYCURPTH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC=CC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)N/C=C/C2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.